molecular formula C13H10ClF3N4O B2747430 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide CAS No. 338397-82-3

2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide

Cat. No.: B2747430
CAS No.: 338397-82-3
M. Wt: 330.7
InChI Key: IRTCFTCONSZBBX-UHFFFAOYSA-N
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Description

2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a synthetic organic compound characterized by a benzenecarbohydrazide backbone substituted with an amino group at the 2-position and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. This structure combines a pyridine ring with electron-withdrawing groups (chloro and trifluoromethyl) and a carbohydrazide functional group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-amino-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O/c14-9-5-7(13(15,16)17)6-19-11(9)20-21-12(22)8-3-1-2-4-10(8)18/h1-6H,18H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCFTCONSZBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or gene expression.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects.

Biological Activity

2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9ClF3N7
  • Molecular Weight : 319.67 g/mol
  • CAS Number : 477852-40-7

Biological Activity Overview

The biological activity of 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes involved in cancer cell proliferation, particularly through the JNK1 pathway, which is crucial for cell survival and apoptosis.
  • Antioxidant Properties : It exhibits antioxidant activity, helping to mitigate oxidative stress in cells.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study 1: Anticancer Activity

A study published in ACS Omega evaluated the anticancer properties of various pyridazine derivatives, including compounds similar to 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide. The results demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

Study 2: Molecular Docking Studies

Research involving molecular docking simulations suggested that the compound binds effectively to target proteins associated with cancer progression. The binding affinity was measured using various scoring functions, indicating a strong interaction with the target sites .

Study 3: Structural and Spectroscopic Analysis

Another investigation focused on the structural characterization of the compound through spectroscopic methods. The findings provided insights into the electronic properties and stability of the compound, correlating these factors with its biological activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionTargets JNK1 pathway
AntioxidantReduces oxidative stress
Cell Cycle ArrestInduces G1 phase arrest in cancer cells

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Primary Applications
Target Compound C₁₃H₁₁ClF₃N₅O 2-Amino-benzenecarbohydrazide, 3-Cl-5-CF₃-pyridine Not explicitly stated (inferred pesticidal potential)
Fluopyram (N-[2-[3-Cl-5-CF₃-2-pyridinyl]ethyl]-2-CF₃-benzamide) C₁₆H₁₁ClF₆N₂O Benzamide, trifluoromethyl, pyridinyl-ethyl Fungicide, nematicide (soybean seed treatment)
Fluopicolide (2,6-dichloro-N-[[3-Cl-5-CF₃-2-pyridinyl]methyl]benzamide) C₁₅H₁₀Cl₂F₃N₂O Benzamide, dichloro, pyridinyl-methyl Fungicide (Oomycete control)
N'-[3-Cl-5-CF₃-2-pyridinyl]-2-(2-nitroethyl)benzenecarbohydrazide C₁₅H₁₂ClF₃N₄O₃ Carbohydrazide, nitroethyl, pyridinyl Research compound (medicinal potential inferred)

Key Observations :

  • Functional Groups : The target compound’s carbohydrazide group distinguishes it from fluopyram and fluopicolide, which feature amide linkages. Carbohydrazides may exhibit different metabolic stability or binding interactions compared to amides .
  • Substituent Effects: All compounds share the 3-Cl-5-CF₃-pyridine moiety, which enhances lipophilicity and resistance to enzymatic degradation .

Environmental and Regulatory Considerations

  • Fluopyram : Regulated with established tolerances for residues in food crops (EPA). Metabolizes to 2-(trifluoromethyl)benzamide, which is monitored for environmental persistence .
  • Fluopicolide : Subject to bioremediation studies; microbial degradation pathways have been identified, reducing soil persistence .
  • Target Compound: No regulatory data are available, but its nitro- or amino-substituted analogs (e.g., ) may require evaluation for hydrolytic stability and metabolite toxicity.

Physicochemical Properties

Property Target Compound Fluopyram Fluopicolide
Molecular Weight 349.71 g/mol 396.71 g/mol 383.16 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~3.8 (moderate lipophilicity)
Solubility Likely low (carbohydrazide + CF₃) Low in water, soluble in organic solvents Low, formulation-dependent

Q & A

Q. Critical Parameters :

  • Catalysts : Use of Cu(I) or Pd catalysts for efficient trifluoromethylation .
  • Temperature : Controlled heating (80–120°C) during coupling to prevent decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer :
Contradictions may arise from:

  • Impurity Profiles : Varying synthetic byproducts (e.g., oxidation products) affect bioactivity . Validate purity via HPLC (>95%) and NMR.
  • Assay Conditions : Differences in bacterial strains or cell lines. Standardize protocols (e.g., CLSI guidelines) .
  • Stereochemical Variations : Chiral centers in hydrazide moieties can alter target binding. Perform enantiomeric resolution and test isomers separately .

What analytical techniques are optimal for characterizing the structure and purity of this compound?

Q. Methodological Answer :

  • Structural Elucidation :
    • NMR : 1^1H/13^13C NMR to confirm pyridine and hydrazide linkages .
    • X-ray Crystallography : Resolve stereochemistry of the carbohydrazide group .
  • Purity Assessment :
    • HPLC-MS : Detect trace impurities (e.g., chlorinated byproducts) .
    • Elemental Analysis : Verify stoichiometry (C, H, N, Cl, F) .

What are the primary biochemical targets and pathways influenced by this compound?

Q. Methodological Answer :

  • Targets : Bacterial acetyl-CoA carboxylase (ACCase) and phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .
  • Pathways :
    • Disruption of lipid metabolism via ACCase inhibition.
    • Suppression of polyketide synthase activity via PPTase interference .
  • Validation : Use knockout bacterial strains or siRNA silencing in target enzymes .

What experimental design considerations are crucial for assessing environmental fate and degradation products?

Q. Methodological Answer :

  • Photodegradation Studies : Simulate UV exposure (e.g., 254 nm) and analyze metabolites via LC-HRMS. Key products may include dechlorinated pyridines or oxidized benzamide derivatives .
  • Soil/Water Systems : Use 14^{14}C-labeled compound to track mineralization rates.
  • Ecotoxicology : Test metabolites on non-target organisms (e.g., Daphnia magna) using OECD guidelines .

How can the solubility and stability of this compound be optimized for in vivo studies?

Q. Methodological Answer :

  • Solubility Enhancement :
    • Co-solvents : Use cyclodextrins or PEG-based formulations.
    • pH Adjustment : Protonate the hydrazide group in acidic buffers .
  • Stability :
    • Lyophilization : Store as a lyophilized powder under inert gas.
    • Nanoencapsulation : Liposomal formulations to prevent hydrolysis .

What strategies mitigate toxicity while maintaining efficacy in antimicrobial applications?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Replace the 3-chloro group with less reactive substituents (e.g., methoxy) to reduce hepatotoxicity .
    • Introduce hydrophilic groups (e.g., -SO3_3H) to lower cellular accumulation .
  • Toxicity Screening :
    • Ames Test : Assess mutagenicity.
    • hERG Assay : Evaluate cardiac ion channel interference .

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